2-{[(tert-butoxy)carbonyl]amino}-2-(4-phenylphenyl)acetic acid
Description
This compound is an α-amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine and a biphenyl (4-phenylphenyl) substituent at the α-carbon. The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes.
Properties
CAS No. |
369403-44-1 |
|---|---|
Molecular Formula |
C19H21NO4 |
Molecular Weight |
327.4 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Boc Protection of 4-Phenylbenzylamine
The foundational step involves protecting the primary amine of 4-phenylbenzylamine using di-tert-butyl dicarbonate (Boc anhydride). In a representative procedure, 4-phenylbenzylamine is dissolved in dichloromethane and treated with Boc anhydride (1.2 equiv) in the presence of triethylamine (2.0 equiv) at 0–5°C. The reaction proceeds to completion within 2–4 hours, yielding N-Boc-4-phenylbenzylamine with >90% purity.
Coupling with Bromoacetic Acid
Subsequent alkylation employs bromoacetic acid under basic conditions. N-Boc-4-phenylbenzylamine is reacted with bromoacetic acid (1.5 equiv) in tetrahydrofuran (THF) using sodium hydride (NaH) as a base. The reaction mixture is stirred at 50°C for 12 hours, achieving 75–80% conversion to the target compound.
Mechanistic Insight :
The SN2 displacement of bromide by the deprotonated amine generates the acetic acid side chain. Steric hindrance from the Boc group necessitates elevated temperatures to overcome kinetic barriers.
Industrial-Scale Optimization
Solvent and Catalyst Selection
Industrial protocols prioritize cost efficiency and scalability. A patented method substitutes THF with toluene, reducing solvent costs by 40% while maintaining 70% yield. Catalytic amounts of 4-dimethylaminopyridine (DMAP, 0.1 equiv) accelerate the coupling step, shortening reaction times to 8 hours.
Continuous Flow Reactor Adaptation
Recent advances utilize continuous flow systems to enhance reproducibility. A two-stage reactor configuration achieves:
-
Boc protection at 5°C (residence time: 30 min)
-
Alkylation at 60°C (residence time: 2 h)
This approach reduces batch-to-batch variability and improves overall yield to 82%.
Purification and Crystallization Techniques
Seed Crystal-Induced Crystallization
Crude product obtained via rotary evaporation (yield: 85–90% purity) is treated with hexane/ethyl acetate (9:1) and seeded with pre-characterized crystals. Standing at 25°C for 24 hours induces spontaneous crystallization, increasing purity to 98.5%.
Chromatographic Refinement
For laboratory-scale applications, flash chromatography on silica gel (eluent: ethyl acetate/hexane 1:3) resolves residual impurities. This step is critical for removing diastereomers formed during alkylation.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 70:30 acetonitrile/water) confirms ≥99% purity post-crystallization, with retention time = 8.2 min.
Challenges and Mitigation Strategies
Epimerization During Alkylation
Racemization at the α-carbon occurs at temperatures >60°C. Implementing low-temperature conditions (−10°C) and using Hünig’s base as a proton sponge suppresses this side reaction, preserving enantiomeric excess (>99% ee).
Boc Group Stability
Trifluoroacetic acid (TFA) traces in final products accelerate Boc deprotection. Rigorous washing with saturated NaHCO during workup eliminates residual TFA, ensuring shelf stability >24 months at −20°C.
Comparative Analysis of Methodologies
| Parameter | Laboratory-Scale | Industrial-Scale |
|---|---|---|
| Yield | 75–80% | 70–75% |
| Reaction Time | 12–16 h | 8–10 h |
| Solvent Cost | High (THF) | Low (Toluene) |
| Purity Post-Workup | 90% | 85% |
| Energy Consumption | Moderate | Optimized |
Emerging Innovations
Chemical Reactions Analysis
Scientific Research Applications
Medicinal Chemistry
The compound is utilized in the synthesis of bioactive molecules and pharmaceuticals. Its structure allows for the introduction of amino acids into larger peptide sequences, which can be crucial for developing therapeutic agents.
Case Study: Peptide Synthesis
In a study focusing on the synthesis of peptides with enhanced biological activity, Boc-Homophe-OH was incorporated into various peptide chains. The resulting peptides exhibited improved binding affinity to target proteins compared to their non-Boc protected counterparts. This demonstrates the utility of Boc protection in maintaining the integrity of sensitive functional groups during synthesis.
Drug Development
Boc-Homophe-OH serves as a building block in the development of drugs targeting various diseases, including cancer and metabolic disorders. The ability to modify its structure facilitates the creation of analogs with tailored pharmacological properties.
Case Study: Anticancer Agents
Research has shown that derivatives of Boc-Homophe-OH can inhibit specific cancer cell lines by interfering with cellular signaling pathways. For instance, a derivative was tested against breast cancer cells and showed significant cytotoxicity, indicating its potential as a lead compound for further drug development.
Bioconjugation Techniques
The compound is also employed in bioconjugation techniques, where it is used to attach therapeutic agents to biomolecules such as antibodies or proteins. This method enhances the specificity and efficacy of treatments.
Case Study: Antibody-Drug Conjugates (ADCs)
In the development of ADCs, Boc-Homophe-OH was used to link cytotoxic drugs to monoclonal antibodies. This approach allowed for targeted delivery of the drug to cancer cells while minimizing systemic toxicity. The resulting ADCs demonstrated improved therapeutic indices in preclinical models.
Research Applications
Researchers utilize Boc-Homophe-OH in various experimental setups to study protein interactions and enzyme activities due to its ability to mimic natural amino acids.
Case Study: Enzyme Inhibition Studies
In enzymatic assays, Boc-Homophe-OH was employed as a substrate analog to investigate the kinetics of specific proteases. The results provided insights into enzyme mechanisms and potential inhibitors that could be developed into therapeutic agents.
Data Table: Summary of Applications
| Application Area | Description | Key Findings/Results |
|---|---|---|
| Medicinal Chemistry | Synthesis of bioactive peptides | Enhanced binding affinity in synthesized peptides |
| Drug Development | Creation of drug analogs for cancer and metabolic disorders | Significant cytotoxicity in breast cancer cell lines |
| Bioconjugation Techniques | Attachment of drugs to biomolecules | Improved targeting and reduced toxicity in ADCs |
| Research Applications | Studying protein interactions and enzyme activities | Insights into enzyme kinetics and potential inhibitors |
Mechanism of Action
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table summarizes structural analogs and their distinguishing features:
Physicochemical Properties
- Lipophilicity : The biphenyl group in the target compound confers higher lipophilicity compared to analogs with single phenyl rings (e.g., p-tolyl in or 4-hydroxyphenyl in ). This may enhance membrane permeability but reduce aqueous solubility.
- Polarity : The 4-hydroxyphenyl analog exhibits greater polarity due to the -OH group, improving solubility in polar solvents.
- Steric Effects : Bulky substituents like biphenyl or difluorocyclohexyl may hinder reactivity in coupling reactions or binding to sterically constrained biological targets.
Stability and Reactivity
- Boc Deprotection : All analogs are susceptible to acidic cleavage of the Boc group (e.g., HCl/dioxane), with stability influenced by adjacent substituents. Electron-withdrawing groups (e.g., fluorine in ) may slightly retard deprotection.
- Storage : Most analogs require dry, room-temperature storage (e.g., ), though the biphenyl compound’s specific conditions are undocumented.
Biological Activity
2-{[(tert-butoxy)carbonyl]amino}-2-(4-phenylphenyl)acetic acid, also known as (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid, is a pharmaceutical intermediate with significant biological activity. This compound is primarily recognized for its role in synthesizing Sacubitril, a neprilysin inhibitor used in treating chronic heart failure. Understanding its biological activity is crucial for further pharmacological applications.
- Molecular Formula : C23H29NO4
- Molecular Weight : 383.48 g/mol
- CAS Number : 1012341-50-2
- Melting Point : Not specified in the sources but generally falls within the range typical for similar compounds.
The compound exhibits its biological effects primarily through the inhibition of neprilysin, an enzyme responsible for degrading natriuretic peptides. By inhibiting this enzyme, the compound increases the levels of these peptides, which promote vasodilation and natriuresis, leading to reduced blood pressure and improved cardiac function.
Pharmacological Effects
- Cardiovascular Benefits :
- Anti-inflammatory Properties :
- Potential Antimicrobial Activity :
Case Studies
Several studies have highlighted the efficacy of Sacubitril in clinical trials:
- A study involving patients with chronic heart failure demonstrated a significant reduction in mortality rates and hospitalizations when treated with Sacubitril/valsartan compared to those receiving only valsartan .
- Another clinical trial reported improved quality of life metrics among patients treated with this combination therapy.
In Vitro and In Vivo Studies
Research on related compounds indicates that they can modulate various biological pathways:
- In vitro studies showed that compounds similar to this compound inhibited endothelial cell proliferation and migration, suggesting potential applications in managing conditions like pulmonary arterial hypertension .
- Animal models have demonstrated that neprilysin inhibitors can significantly improve cardiac function post-myocardial infarction, indicating their potential role in acute cardiac care .
Comparative Analysis
| Property | This compound | Sacubitril (as a reference) |
|---|---|---|
| Molecular Formula | C23H29NO4 | C23H30N2O5 |
| Molecular Weight | 383.48 g/mol | 398.51 g/mol |
| Primary Use | Intermediate for Sacubitril | Heart failure treatment |
| Mechanism | Neprilysin inhibition | Neprilysin inhibition |
| Clinical Efficacy | Limited direct studies; potential antimicrobial properties | Proven cardiovascular benefits |
Q & A
What are the key synthetic strategies for preparing 2-{[(tert-butoxy)carbonyl]amino}-2-(4-phenylphenyl)acetic acid, and what reaction conditions are critical for optimal yield?
The synthesis involves a multi-step approach:
- Step 1 : Boc protection of the amino group using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaHCO₃ in THF/H₂O), ensuring pH 8–9 to prevent premature deprotection .
- Step 2 : Coupling the Boc-protected amine with 4-phenylphenylacetic acid via carbodiimide-mediated amidation (EDC/HOBt or HATU). Anhydrous conditions (e.g., DMF or CH₂Cl₂) and stoichiometric control (1.2:1 coupling agent-to-substrate ratio) minimize side reactions .
- Critical Parameters : Temperature control (0–5°C during sensitive steps), inert atmosphere (N₂/Ar), and purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity .
Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- 1H/13C NMR : Confirms Boc group (δ ~1.4 ppm for tert-butyl), aromatic protons (δ 7.2–7.6 ppm for biphenyl), and acetic acid moiety (δ 3.8–4.2 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion [M+H]⁺ with <5 ppm mass accuracy .
- HPLC : C18 column (20–80% acetonitrile/0.1% TFA gradient over 20 min) ensures >95% purity (UV detection at 254 nm) .
What storage conditions preserve the stability of this compound, and how does moisture affect its integrity?
- Storage : Sealed, desiccated containers under argon at 2–8°C. Residual solvents must be <0.5% to prevent Boc hydrolysis .
- Moisture Sensitivity : Accelerated degradation studies show a 12× faster decomposition rate at 25°C/60% RH, producing free amine (detected via LC-MS). Aliquotting into amber vials with 3Å molecular sieves extends stability to >6 months .
How can researchers optimize coupling efficiency while minimizing racemization during synthesis?
- Coupling Agents : HATU improves efficiency (92% vs. 65% with EDC/HOBt) by enhancing carboxylate activation .
- Temperature Control : Reactions at -20°C in DMF/CH₂Cl₂ (1:4 v/v) reduce racemization to <3% .
- Catalysts : DMAP (0.2 eq.) shortens reaction time to 6 hours while maintaining >98% enantiomeric excess .
What computational modeling approaches predict biological activity and binding modes of derivatives?
- Molecular Dynamics : AMBER simulations reveal π-π stacking between the biphenyl group and tyrosine residues (e.g., Tyr456 in kinases) .
- Docking Studies : AutoDock Vina predicts binding affinities (ΔG = -9.2 kcal/mol) correlating with experimental IC₅₀ values (r² = 0.87) .
- QSAR Models : Hammett σ constants predict activity cliffs for electron-withdrawing substituents (RMSE = 0.38 log units) .
How should researchers address discrepancies in reported solubility profiles across solvent systems?
- XRPD Analysis : Identifies polymorphic forms (Form I vs. Form II) affecting solubility .
- UV-Vis Spectroscopy : Measures solubility at λmax = 274 nm under controlled temperatures (25°C ±0.1°C) .
- Particle Size Reduction : Sonication (45 kHz, 30 min) reduces particle size (D₅₀ from 50 μm to 2 μm), increasing solubility in ethanol/water by 40% .
What strategies enable selective Boc deprotection in the presence of acid-sensitive groups?
- Mild Conditions : 4N HCl in dioxane (0°C, 2h) selectively removes Boc without affecting tert-butyl esters .
- Catalytic Deprotection : TMSOTf (0.1 eq.) in CH₂Cl₂ at -78°C achieves orthogonal deprotection in <30 min .
- Microwave-Assisted Methods : TFA/H₂O (95:5) at 50°C for 10 min reduces side reactions by 25% .
How can researchers design and validate analogs for structure-activity relationship (SAR) studies?
- Analog Design :
- Replace biphenyl with naphthyl groups (Suzuki coupling, 82% yield) to probe hydrophobicity .
- Introduce fluorine at the phenyl ortho position (Balz-Schiemann reaction) to study electronic effects .
- Validation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
